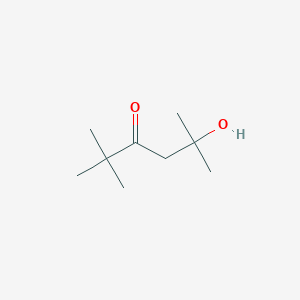
2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- is a heterocyclic compound that belongs to the class of pyranones This compound is characterized by a six-membered ring containing an oxygen atom and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,5-dimethyl-2-oxohexanoic acid with a dehydrating agent like phosphorus oxychloride can yield the desired pyranone compound . Another method involves the use of a Knoevenagel condensation reaction followed by cyclization .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of dihydropyran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions include various substituted pyranones, dihydropyrans, and other heterocyclic derivatives. These products can have different functional groups and properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one (α-Pyrone): A simpler analog with similar reactivity but lacking the dimethyl substitution.
3,6-Dihydro-2H-pyran-2-one: Another analog with different substitution patterns, affecting its chemical properties and reactivity.
5,6-Dihydro-2H-pyran-2-one: Known for its biological activities and used in various synthetic applications.
Uniqueness
2H-Pyran-2-one, 3,6-dihydro-4,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
Propiedades
Número CAS |
22937-02-6 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
3,4-dimethyl-2,5-dihydropyran-6-one |
InChI |
InChI=1S/C7H10O2/c1-5-3-7(8)9-4-6(5)2/h3-4H2,1-2H3 |
Clave InChI |
PMVOIRLCAPREJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(COC(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


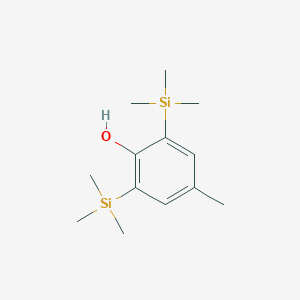
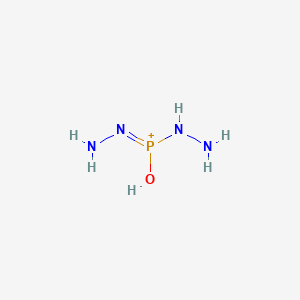
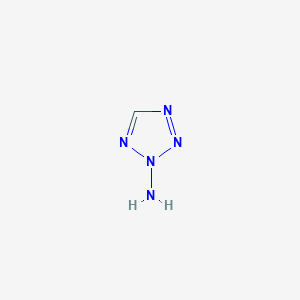
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
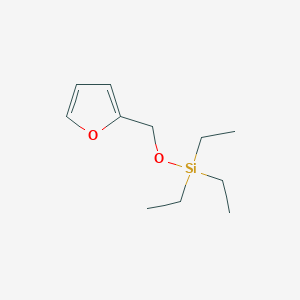

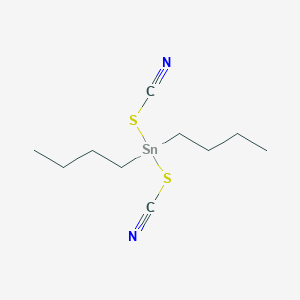
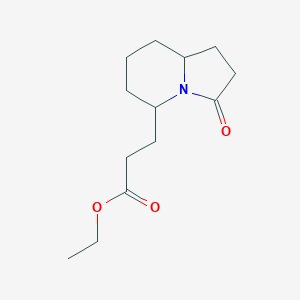
![1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-](/img/structure/B14705161.png)
![Diethyl [ethoxy(phenyl)methyl]phosphonate](/img/structure/B14705166.png)
![5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14705172.png)
